molecular formula C14H16N6S B13366396 3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366396
M. Wt: 300.38 g/mol
InChI Key: SNFZDNZNBTYQGT-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolothiadiazole core, followed by the introduction of the piperidine and pyridine rings. Common reaction conditions include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    Triazolothiadiazoles: Compounds with similar core structures but different substituents on the rings.

    Piperidine derivatives: Compounds that contain a piperidine ring but differ in other structural elements.

    Pyridine derivatives: Compounds with a pyridine ring and varying additional functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N6S

Molecular Weight

300.38 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N6S/c1-19-8-4-10(5-9-19)12-16-17-14-20(12)18-13(21-14)11-2-6-15-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

SNFZDNZNBTYQGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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